

A Comprehensive Technical Guide to 2-Iodo-4-methylpentane

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Compound of Interest

Compound Name: 2-Iodo-4-methylpentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **2-iodo-4-methylpentane**, a halogenated alkane with potential applications in organic synthesis and pharmaceutical research. This document covers its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis via the Appel reaction, and the underlying reaction mechanism. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.

Chemical Identity and Structure

2-Iodo-4-methylpentane is a secondary alkyl iodide. Its structure consists of a pentane backbone with an iodine atom at the second position and a methyl group at the fourth position.

The IUPAC name for this compound is **2-iodo-4-methylpentane**.^{[1][2]} Its chemical structure is depicted below:

Molecular Formula: C₆H₁₃I^{[1][2]}

Canonical SMILES: CC(C)CC(I)C

InChI: InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3^[1]

InChIKey: HUVYLVIBZCVAKG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physical and chemical properties of **2-iodo-4-methylpentane** is provided in the table below. Please note that experimental data for some properties are not readily available in the literature; in such cases, computed or predicted values are provided with a clear indication.

Property	Value	Source
IUPAC Name	2-Iodo-4-methylpentane	[1][2]
CAS Registry Number	31294-96-9	[1][2]
Molecular Weight	212.07 g/mol	[1][2][3]
Appearance	Liquid (Predicted)	[2]
Boiling Point	175.8±3.0 °C at 760 mmHg	Predicted
Density	1.4±0.1 g/cm ³	Predicted
XLogP3	3.6	[3]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **2-iodo-4-methylpentane** is not widely available. The following tables present predicted spectral data, which can be used for preliminary identification purposes.

¹H NMR Spectrum (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.1 - 4.3	Sextet	1H	H-2 (CHI)
~ 1.9	Doublet	3H	H-1 (CH ₃)
~ 1.6 - 1.8	Multiplet	1H	H-4 (CH)
~ 1.2 - 1.4	Multiplet	2H	H-3 (CH ₂)
~ 0.9	Doublet	6H	H-5 & H-5' (CH(CH ₃) ₂)

¹³C NMR Spectrum (Predicted)[4]

Chemical Shift (ppm)	Carbon Type	Assignment
~ 30 - 35	CH	C-2 (CHI)
~ 50 - 55	CH ₂	C-3
~ 25 - 30	CH	C-4
~ 22 - 27	CH ₃	C-1
~ 22	CH ₃	C-5 & C-5'

Infrared (IR) Spectrum (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2850 - 3000	C-H Stretch	Alkane
1450 - 1470	C-H Bend	Alkane
1365 - 1385	C-H Bend (gem-dimethyl)	Alkane
500 - 600	C-I Stretch	Alkyl Iodide

Synthesis of 2-Iodo-4-methylpentane

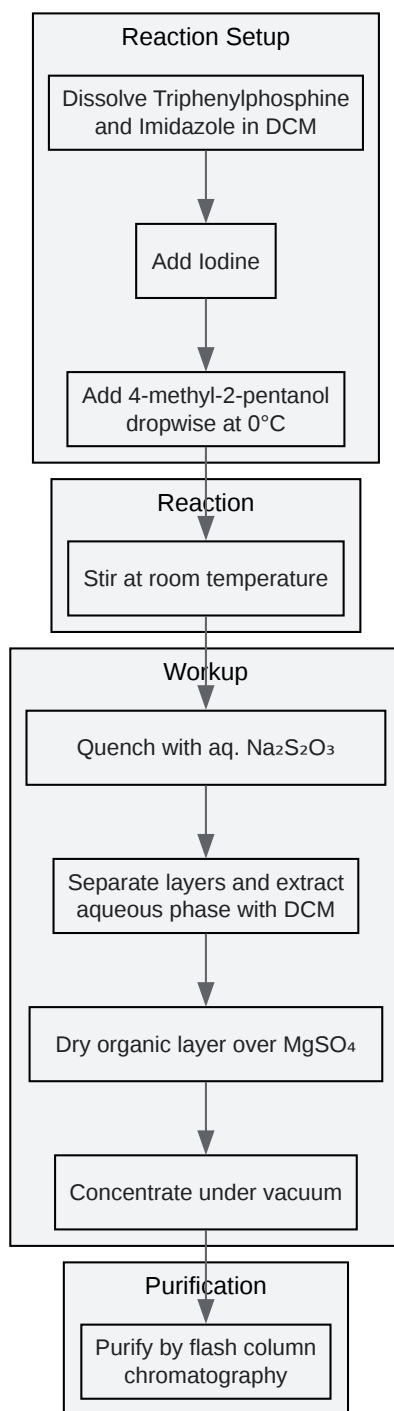
2-Iodo-4-methylpentane can be synthesized from its corresponding alcohol, 4-methyl-2-pentanol, via the Appel reaction.[4][5] This reaction utilizes triphenylphosphine and iodine to

convert the hydroxyl group into a good leaving group, which is subsequently displaced by an iodide ion in an S_N2 reaction.[4][6]

Experimental Workflow

The overall workflow for the synthesis of **2-iodo-4-methylpentane** is depicted in the following diagram.

Synthesis Workflow of 2-Iodo-4-methylpentane

[Click to download full resolution via product page](#)Caption: Synthesis Workflow of **2-Iodo-4-methylpentane**.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Appel reaction.^[7]

Materials:

- 4-methyl-2-pentanol
- Triphenylphosphine (PPh₃)
- Iodine (I₂)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane/Ethyl acetate solvent system

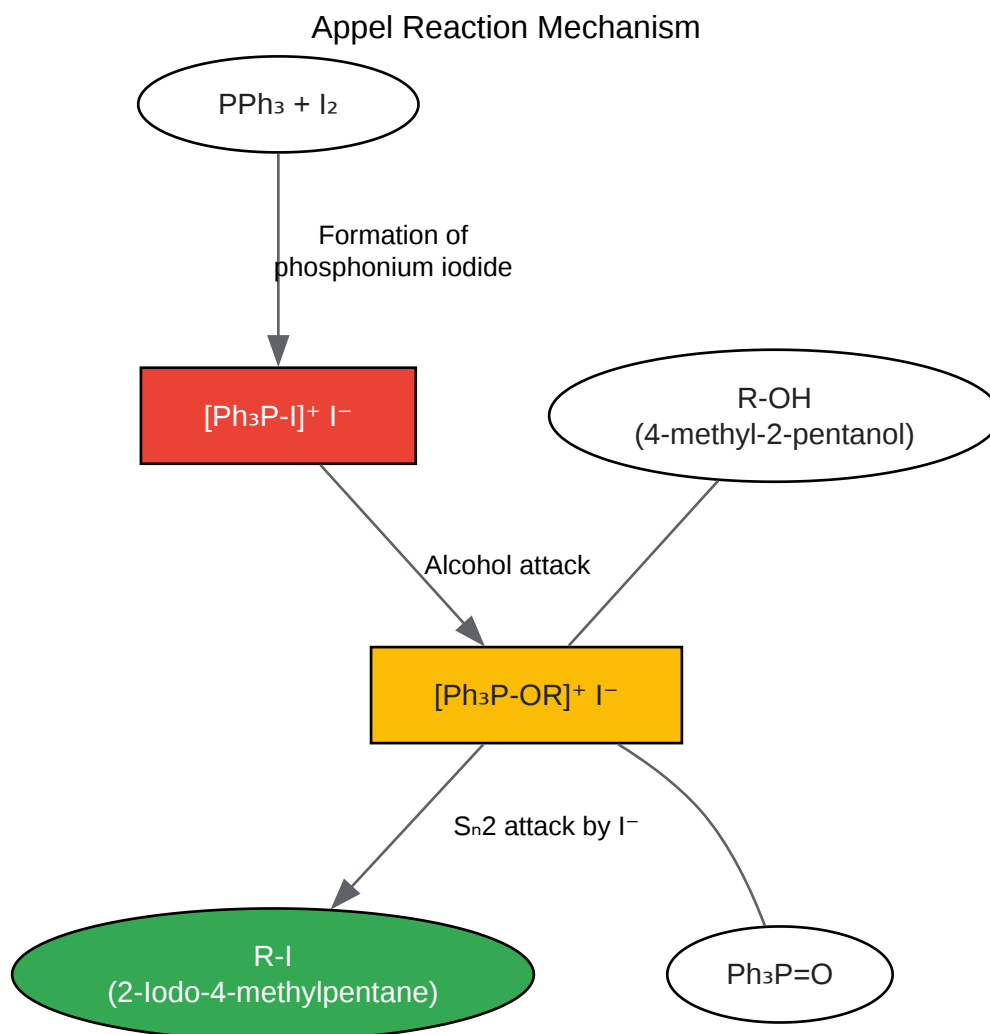
Procedure:

- To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the mixture for 10 minutes.^[7]
- Add a solution of 4-methyl-2-pentanol (1.0 equivalent) in DCM dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate.

- Separate the layers and extract the aqueous phase with DCM.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
- Purify the crude product by flash column chromatography to afford **2-iodo-4-methylpentane**.
[\[7\]](#)

Reaction Mechanism: The Appel Reaction

The conversion of 4-methyl-2-pentanol to **2-iodo-4-methylpentane** proceeds via the Appel reaction mechanism. The key steps are the activation of the alcohol and subsequent nucleophilic substitution.



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Caption: Appel Reaction Mechanism.

Safety Information

2-Iodo-4-methylpentane should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of **2-iodo-4-methylpentane**, including its chemical properties, predicted spectroscopic data, and a detailed experimental protocol for its synthesis. The information and diagrams presented herein are intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

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